molecular formula C16H22N2O8 B12860534 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate

3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate

Cat. No.: B12860534
M. Wt: 370.35 g/mol
InChI Key: OSCIFHWZEXEEIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is an organic compound with a molecular formula of C16H22N2O8 and a molecular weight of 370.35 g/mol This compound is known for its unique chemical structure, which includes a pyrrolidine ring attached to an aniline moiety, further complexed with dioxalate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate typically involves the reaction of 3-methylaniline with pyrrolidine-2-carboxaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at a temperature range of 60-80°C. The resulting intermediate is then treated with oxalic acid to form the dioxalate salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C16H22N2O8

Molecular Weight

370.35 g/mol

IUPAC Name

3-methyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid

InChI

InChI=1S/C12H18N2.2C2H2O4/c1-10-4-2-5-11(8-10)14-9-12-6-3-7-13-12;2*3-1(4)2(5)6/h2,4-5,8,12-14H,3,6-7,9H2,1H3;2*(H,3,4)(H,5,6)

InChI Key

OSCIFHWZEXEEIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NCC2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.